3-Amino-5-tert-butylpyrazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

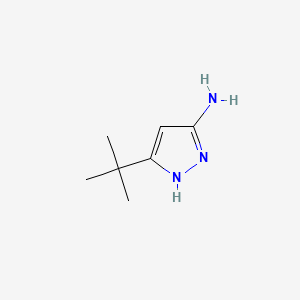

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBXGHWSVIBUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335062 | |

| Record name | 3-Amino-5-tert-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82560-12-1 | |

| Record name | 3-Amino-5-tert-butylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-tert-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylpyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Characterization

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(1,1-dimethylethyl)-1H-pyrazol-3-amine or 5-tert-butyl-1H-pyrazol-3-amine. nih.govfishersci.at

Alternative Chemical Names and Synonyms

This compound is known by several alternative names and synonyms, which are listed below. nih.govfishersci.atsigmaaldrich.com

| Alternative Names and Synonyms |

| 3-Amino-5-tert-butyl-1H-pyrazole |

| 5-Amino-3-tert-butyl-1H-pyrazole sigmaaldrich.com |

| 3-(tert-butyl)-1h-pyrazol-5-amine nih.gov |

| 5-amino-3-tert-butylpyrazole nih.gov |

| 1H-Pyrazol-3-amine, 5-(1,1-dimethylethyl)- nist.gov |

Molecular Formula and Molecular Weight

The molecular formula of 3-Amino-5-tert-butylpyrazole is C₇H₁₃N₃. nih.govsigmaaldrich.comchemimpex.comchemscene.com Its molecular weight is approximately 139.20 g/mol . nih.govsigmaaldrich.comchemscene.com

CAS Registry Number (CAS RN)

The CAS Registry Number for this compound is 82560-12-1. nih.govsigmaaldrich.comnist.govchemscene.com This number is a unique identifier assigned by the Chemical Abstracts Service.

InChI and InChIKey Identifiers

The IUPAC International Chemical Identifier (InChI) and InChIKey provide a standard way to encode molecular structure and facilitate database searching.

InChI : 1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10) nih.govsigmaaldrich.comnist.gov

InChIKey : ZHBXGHWSVIBUCQ-UHFFFAOYSA-N nih.govsigmaaldrich.comnist.gov

SMILES String Representation

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CC(C)(C)c1cc(N)n[nH]1. sigmaaldrich.comuni.lu

Spectroscopic Characterization Relevant to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides a comprehensive picture of its molecular framework.

Table 1: ¹H NMR Data for a Related Pyrazole (B372694) Derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| NH | 12.54 | Broad Singlet |

| CH (pyrazole ring) | 5.84 | Singlet |

| C(CH₃)₃ | 1.34 | Singlet |

Data for 5-Azido-3-tert-butylpyrazole psu.edu

Similar to the proton NMR data, the ¹³C NMR data is available for the derivative 5-Azido-3-tert-butylpyrazole. The spectrum shows signals for the two quaternary carbons of the pyrazole ring at δ 156.87 and 146.26 ppm, the pyrazole ring CH carbon at δ 92.16 ppm, and the carbons of the tert-butyl group at δ 31.55 ppm. psu.edu

Table 2: ¹³C NMR Data for a Related Pyrazole Derivative

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C (quaternary) | 156.87 |

| C (quaternary) | 146.26 |

| CH (pyrazole ring) | 92.16 |

| C(CH₃)₃ | 31.55 |

Data for 5-Azido-3-tert-butylpyrazole psu.edu

Solid-state ¹⁵N NMR spectroscopy is a powerful tool for investigating the structure and dynamics of nitrogen-containing compounds in the solid phase. Studies on related pyrazole derivatives, such as 3,5-Di-tert-butylpyrazole, have utilized ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR to explore phenomena like proton tautomerism and conformational interconversion. fu-berlin.deacs.org These studies reveal that intermolecular proton transfer processes in pyrazole complexes can be detected and characterized by ¹⁵N CPMAS NMR. fu-berlin.de For instance, in solid 3,5-dimethylpyrazole, ¹⁵N NMR has been instrumental in studying proton transfer. fu-berlin.de While specific ¹⁵N NMR data for this compound is not detailed in the search results, the techniques applied to similar structures highlight the potential of this method for understanding its solid-state behavior.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. Theoretical and experimental studies on 3(5)-aminopyrazoles show that the IR spectra are sensitive to the tautomeric form of the molecule (3-amino vs. 5-amino). nih.govresearchgate.net The spectra are characterized by absorption bands corresponding to N-H, C-H, C=C, and C-N stretching and bending vibrations. For the related compound 5-Azido-3-tert-butylpyrazole, a strong absorption band is observed at 2125 cm⁻¹, which is characteristic of the azide (B81097) (N₃) stretching vibration. psu.edu The NIST Chemistry WebBook also lists the availability of an IR spectrum for this compound. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. PubChem provides predicted mass spectrometry data for this compound (C₇H₁₃N₃), which has a monoisotopic mass of 139.110947427 Da. nih.govuni.lu High-resolution mass spectrometry (HRMS) of the related 5-Azido-3-tert-butylpyrazole found a molecular ion (M⁺) at m/z 165.1003, which is consistent with its molecular formula C₇H₁₁N₅. psu.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 140.11823 |

| [M+Na]⁺ | 162.10017 |

| [M-H]⁻ | 138.10367 |

Data from PubChemLite uni.lu

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the provided results, data for related compounds offer significant insights.

For example, the crystal structure of 5-Amino-4-(benzotriazol-1-ylmethyl)-1-phenyl-3-tert-butylpyrazole has been determined. iucr.org In this derivative, the molecules are linked by N-H···N hydrogen bonds, forming chains within the crystal lattice. iucr.org

Furthermore, studies on 3,5-di-tert-butylpyrazole show that it can form different types of dimers in the solid state (AA, AB, BA, and BB) which differ in the conformation of the tert-butyl groups. fu-berlin.de The crystal structure of 5-tert-butylpyrazole reveals that it exists as tetramers in the solid state, held together by intermolecular N-H···N hydrogen bonds. researchgate.net These findings suggest that this compound is also likely to exhibit significant hydrogen bonding in the solid state, influencing its crystal packing.

Synthetic Methodologies for 3 Amino 5 Tert Butylpyrazole

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 3-aminopyrazoles involves the cyclocondensation reaction of a β-ketonitrile with hydrazine (B178648). This approach is highly versatile and widely applied in heterocyclic chemistry. nih.govbeilstein-journals.org

Reaction of Hydrazine Hydrate (B1144303) with 4,4-dimethyl-3-oxopentanenitrile

The most direct and established pathway to 3-Amino-5-tert-butylpyrazole is the reaction between 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) and hydrazine hydrate. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after dehydration. nih.gov

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include the choice of solvent, reaction temperature, and reaction duration. Research on analogous 5-aminopyrazole syntheses demonstrates that careful selection of these conditions can significantly influence the reaction's outcome, particularly in terms of regioselectivity and yield. nih.gov

The solvent plays a crucial role in the synthesis of aminopyrazoles, affecting both the reaction rate and the regioselectivity. In the synthesis of related N-substituted 5-aminopyrazoles from β-enamino diketones and phenylhydrazine, a study highlighted the significant impact of the solvent on product distribution and yield. nih.gov Ethanol (B145695), a polar protic solvent, was found to provide high regioselectivity and a good yield of the desired 5-aminopyrazole isomer. Acetonitrile (B52724) (a polar aprotic solvent) also favored the 5-amino isomer, albeit with slightly lower selectivity. In contrast, a nonpolar solvent like carbon tetrachloride resulted in lower yield and reduced regioselectivity. nih.gov

These findings suggest that polar protic solvents like ethanol are preferable for the synthesis of this compound from 4,4-dimethyl-3-oxopentanenitrile and hydrazine, as they can facilitate the proton transfer steps involved in the cyclization mechanism and promote the formation of the desired isomer.

Table 1: Effect of Different Solvents on the Formation of a 5-Aminopyrazole Derivative nih.gov

| Entry | Solvent | Reaction Time (h) | Product Ratio (5-amino : 3-amino isomer) | Yield (%) of 5-amino isomer |

| 1 | Ethanol (EtOH) | 18 | 99.5 : 0.5 | 78 |

| 2 | Acetonitrile (ACN) | 18 | 95.2 : 4.8 | 75 |

| 3 | Carbon Tetrachloride (CCl4) | 18 | 67.9 : 13.8 | 54 |

| Data adapted from a study on a structurally related N-phenyl-5-aminopyrazole synthesis at room temperature. |

Reaction time and temperature are interdependent parameters that must be optimized to ensure complete reaction while minimizing the formation of byproducts. For the synthesis of aminopyrazoles from β-ketonitriles, reactions are often carried out at room temperature or with gentle heating (e.g., refluxing in ethanol). organic-chemistry.org The study on the solvent effects for a related compound was conducted over 18 hours at room temperature, which resulted in good yields. nih.gov Higher temperatures can accelerate the reaction but may also lead to decreased selectivity or decomposition of reactants and products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Other Amination Reactions

While the condensation of a β-ketonitrile with hydrazine is the most direct synthesis, other amination reactions can be relevant in the context of this compound. These can involve the introduction of an amino group onto a pre-existing pyrazole (B372694) ring or the amination of the starting material itself.

One notable example is the N-amination of this compound itself. Treatment of this compound with hydroxylamine-O-sulfonic acid results in the formation of 3-tert-butyl-1,5-diaminopyrazole, demonstrating that the existing amino group can direct further amination to the N1 position of the pyrazole ring with good regioselectivity.

More broadly, the field of C-H amination offers potential, though less conventional, routes. Direct amination of C-H bonds on a pyrazole ring, while challenging, is an area of active research and could provide alternative pathways to aminopyrazole derivatives. Copper-promoted direct coupling of C-H/N-H bonds has been used in the dimerization of 5-aminopyrazoles, indicating the feasibility of forming new C-N bonds on the pyrazole core.

N-Amination with Hydroxylamine-O-sulfonic Acid

N-amination is a crucial reaction for introducing an amino group onto a nitrogen atom of a heterocyclic ring. Hydroxylamine-O-sulfonic acid (HOSA) is a well-established reagent for the N-amination of various nitrogen-containing heterocycles. nih.gov The reaction typically involves the deprotonation of the pyrazole ring with a base, followed by electrophilic amination by HOSA.

For pyrazoles, which are electron-rich aromatic systems, HOSA serves as an efficient aminating agent. nih.gov The general mechanism involves the nucleophilic attack of the pyrazolide anion on the nitrogen atom of HOSA, leading to the formation of the N-amino pyrazole and the sulfate (B86663) anion as a byproduct. The choice of solvent and base is critical; often, a buffered solution is used to maintain the optimal pH for the reaction, as HOSA can hydrolyze in strongly alkaline solutions. nih.gov For instance, in the N-amination of other electron-poor azoles, a buffered solution of potassium phosphates has been successfully used to facilitate the reaction. nih.gov

Regioselectivity Control in N-Amination due to tert-butyl Group

The pyrazole ring has two nitrogen atoms, and in an unsymmetrically substituted pyrazole like this compound, amination can potentially occur at either N1 or N2. The regiochemical outcome of the N-amination is significantly influenced by the substituents on the ring. The large steric bulk of the tert-butyl group at the C5 position plays a dominant role in directing the incoming amino group.

The tert-butyl group exerts a strong steric hindrance effect, making the adjacent N1 position less accessible to the aminating agent. nih.gov Consequently, the electrophilic amination is directed primarily to the more sterically accessible N2 atom. This regioselectivity is a key factor in synthesizing a specific isomer. Computational simulations on related substituted pyrazoles have shown that bulky groups can influence the planar geometry of the molecule, which in turn affects the accessibility of different reaction sites. nih.gov This steric control is a common strategy in heterocyclic chemistry to achieve high regioselectivity without the need for protecting groups.

Comparison with Amination of Other Aminopyrazoles

The amination of this compound can be compared with that of other substituted aminopyrazoles to understand the electronic and steric effects of different substituents.

Steric Effects : Aminopyrazoles with smaller substituents than a tert-butyl group (e.g., methyl or hydrogen) may show lower regioselectivity in N-amination, potentially leading to a mixture of N1 and N2 aminated products. The absence of a bulky group reduces the steric differentiation between the two nitrogen atoms.

Electronic Effects : The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms. EWGs decrease the electron density of the ring, making the N-amination more difficult, a challenge noted in studies with electron-poor systems. nih.gov Conversely, EDGs enhance the ring's nucleophilicity, facilitating the amination reaction. The amino group already present on the this compound ring is an activating group, which aids the reaction.

The reactivity of the two ring nitrogens in 3(5)-aminopyrazoles is a subject of considerable interest, as it dictates the outcome of reactions leading to fused heterocyclic systems. mdpi.commdpi.com

Precursor Compounds and Starting Materials

The synthesis of the this compound core structure typically begins with acyclic precursors that undergo a cyclization reaction. The most common approach is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or a hydrazine derivative.

For this compound, a key precursor is a β-ketonitrile containing a tert-butyl group. A plausible and widely used starting material is pivaloylacetonitrile (B1295116) (also known as 4,4-dimethyl-3-oxopentanenitrile). This compound provides the necessary carbon skeleton, including the tert-butyl group and the adjacent carbonyl and nitrile functionalities.

The synthesis proceeds via the reaction of pivaloylacetonitrile with hydrazine hydrate. The reaction mechanism involves the initial attack of one of the hydrazine's nitrogen atoms on the ketone's carbonyl carbon, followed by an intramolecular attack of the second nitrogen on the nitrile carbon, leading to cyclization and formation of the aminopyrazole ring after dehydration. This general strategy is a cornerstone in pyrazole synthesis. mdpi.com

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| Pivaloylacetonitrile | (CH₃)₃C-CO-CH₂-CN | Provides the C3-C4-C5 backbone and the tert-butyl group. |

| Hydrazine Hydrate | N₂H₄·H₂O | Source of the N1 and N2 atoms of the pyrazole ring. |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound and related compounds, several green chemistry principles can be applied.

Solvent-Free Synthesis : One approach involves conducting the condensation reaction between the diketone (or β-ketonitrile) precursor and hydrazine without a solvent. researchgate.net Such solvent-free reactions, often facilitated by microwave irradiation or grinding, can reduce waste, shorten reaction times, and simplify product purification.

Use of Greener Solvents : When a solvent is necessary, replacing toxic organic solvents with more environmentally friendly alternatives like water or ethanol is a key green strategy. The synthesis of related pyrazole derivatives has been successfully demonstrated in a water/ethanol solvent system. nih.gov

Catalysis : The use of recoverable and reusable catalysts can improve the efficiency and sustainability of the synthesis. For instance, novel nano-catalysts have been developed for the one-pot, three-component synthesis of other pyrazole derivatives, aligning with green chemistry principles by enabling catalyst recovery and eliminating toxic solvents. nih.gov

Atom Economy : Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. The classical condensation reaction to form the pyrazole ring is generally high in atom economy, as the main byproduct is water.

Scale-Up Considerations and Industrial Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Reaction Conditions : Temperature and pH control are critical on a large scale. organic-chemistry.org The cyclization reaction is often exothermic, requiring efficient heat management to prevent runaway reactions and the formation of byproducts.

Reagent Handling : The use of hydrazine hydrate requires strict safety protocols due to its toxicity and reactivity. Industrial processes may involve using less hazardous derivatives or implementing robust containment systems.

Product Isolation and Purification : On a large scale, crystallization is often the preferred method for purification over chromatography. The choice of crystallization solvent is crucial for obtaining high purity and good recovery of the final product.

Process Optimization : To maximize yield and throughput, parameters such as reagent stoichiometry, addition rate, and reaction time must be carefully optimized. The one-pot synthesis of related compounds highlights the efficiency of minimizing intermediate isolation steps. mdpi.com

Waste Management : The treatment and disposal of waste streams, including solvents and byproducts, must comply with environmental regulations. Green chemistry approaches, such as solvent recycling, become economically and environmentally important at an industrial scale.

Purity and Impurity Profiling of Synthetic Products

Ensuring the purity of this compound is essential, as impurities can affect the outcome of subsequent reactions. A thorough impurity profile is established using various analytical techniques.

Common impurities may arise from several sources:

Unreacted starting materials, such as pivaloylacetonitrile or hydrazine.

Side products from incomplete cyclization or alternative reaction pathways.

Isomeric impurities, such as the formation of 5-amino-3-tert-butylpyrazole if the starting materials allow for ambiguous cyclization, although the use of a β-ketonitrile typically provides good regiocontrol.

Analytical methods for purity and impurity detection include:

High-Performance Liquid Chromatography (HPLC) : A primary tool for quantifying the purity of the main component and detecting non-volatile impurities. Reverse-phase HPLC is particularly effective for separating closely related compounds, including isomers. nih.gov

Gas Chromatography (GC) : Suitable for analyzing volatile impurities and can also be used for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and identification of impurities by comparing the spectra against a reference standard. mdpi.com

Mass Spectrometry (MS) : Used to confirm the molecular weight of the product and to identify unknown impurities, often in conjunction with HPLC or GC (LC-MS or GC-MS).

Chemical Reactivity and Derivatization of 3 Amino 5 Tert Butylpyrazole

Electrophilic Reactions at the Amino Group

The exocyclic amino group (-NH2) at the C3 position of the pyrazole (B372694) ring is a primary nucleophilic center, readily undergoing reactions with a range of electrophiles. This reactivity is a cornerstone of its use as a building block in the synthesis of more complex heterocyclic systems.

Acylation Reactions (e.g., with Acetic Anhydride)

The amino group of 3-amino-5-tert-butylpyrazole can be readily acylated by reacting it with acid anhydrides or acyl chlorides. For instance, treatment with acetic anhydride (B1165640) introduces an acetyl group, forming the corresponding N-acetylated pyrazole derivative. This reaction is characteristic of primary amines and serves as a common method for protecting the amino group or for synthesizing amide derivatives. While specific studies on this compound are part of broader research, the reaction of the closely related 3-tert-butyl-1,5-diaminopyrazole with electrophiles like acetic anhydride has been shown to proceed at the amino groups. beilstein-archives.orgresearchgate.net

Following the general principle of acylation, this compound can be converted into N-(5-tert-butyl-1H-pyrazol-3-yl)pentanamide, a valerylaminopyrazole derivative. This transformation is typically achieved by reacting the aminopyrazole with a valerylating agent, such as valeryl chloride or valeric anhydride, often in the presence of a base to neutralize the acid byproduct. This type of reaction is fundamental in medicinal chemistry for modifying the lipophilicity and pharmacological profile of a lead compound.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Valeryl Chloride | N-(5-tert-butyl-1H-pyrazol-3-yl)pentanamide |

Reactions with Aldehydes (e.g., Aromatic Aldehydes)

The primary amino group of this compound reacts with aldehydes, particularly aromatic aldehydes, to form Schiff bases (imines). This condensation reaction typically occurs under heating, sometimes with acid catalysis, and involves the elimination of a water molecule. Furthermore, aminopyrazoles can participate in more complex, multicomponent reactions. For example, a three-component coupling of aminopyrazoles, aldehydes, and sulfoxonium ylides, catalyzed by Rhodium(III), has been developed to synthesize diverse pyrazolo[1,5-a]pyrimidines. jst.go.jp The reaction of the analogous 3-tert-butyl-1,5-diaminopyrazole with aromatic aldehydes has been documented to occur at the amino groups. beilstein-archives.orgresearchgate.net

Reactions with DMF Acetal (B89532)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a reagent used to introduce a dimethylaminomethylene group onto nucleophiles. The reaction of this compound with DMF-DMA results in the formation of the corresponding N,N-dimethylformamidine derivative at the exocyclic amino group. This reaction proceeds readily and is a common step in the synthesis of various heterocyclic systems. Studies on the related 3-tert-butyl-1,5-diaminopyrazole have shown that it reacts with DMF acetal at the amino groups. beilstein-archives.orgresearchgate.net

Reactions with Methoxymethylene Meldrum's Acid

Methoxymethylene Meldrum's acid is another electrophile that readily reacts with the amino group of this compound. This reaction leads to the formation of an N-adduct, specifically a 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) derivative. researchgate.net Such reactions have been observed with the analogous 3-tert-butyl-1,5-diaminopyrazole, where the electrophile attacks one or both of the amino groups without subsequent cyclization. beilstein-archives.orgresearchgate.net

Reactions at the Pyrazole Ring

While the exocyclic amino group is highly reactive, the pyrazole ring itself can undergo substitution reactions, primarily at the N1 and C4 positions. The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions.

The N1 position of the pyrazole ring can be substituted through reactions like N-alkylation or N-arylation, typically after deprotonation with a base. mdpi.com For instance, N-sulfonylation at the exocyclic amino group of a related N-methylated aminopyrazole has been demonstrated. mdpi.comresearchgate.net

The C4 position of the pyrazole ring is activated towards electrophilic substitution by the electron-donating effects of the amino group at C3 and the tert-butyl group at C5. Common electrophilic aromatic substitution reactions can be directed to this position.

Halogenation : Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) provides an effective route to 4-halogenated pyrazole derivatives under mild conditions. beilstein-archives.orgresearchgate.net Halogenation of the pyrazole ring generally occurs at the C4 position if it is unsubstituted. researchgate.net

Formylation : The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C4 position of activated pyrazoles. wikipedia.orgijpcbs.com This reaction has been successfully applied to various N-arylpyrazoles containing an amino group to produce useful pyrazole-4-carbaldehyde intermediates. researchgate.netrsc.orgscispace.com

Nitration : Electrophilic nitration of pyrazoles, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto the ring. nih.gov For pyrazoles with activating groups like the amino group, this substitution is expected to occur at the C4 position. arkat-usa.org

Table 2: Summary of Reactions involving this compound

| Reaction Type | Reagent(s) | Reaction Site | Product Type |

|---|---|---|---|

| Acylation | Acetic Anhydride / Valeryl Chloride | C3-Amino Group | N-Acylaminopyrazole |

| Schiff Base Formation | Aromatic Aldehydes | C3-Amino Group | Imine |

| Amidine Formation | DMF Acetal | C3-Amino Group | N,N-Dimethylformamidine |

| N-Adduct Formation | Methoxymethylene Meldrum's Acid | C3-Amino Group | Substituted Aminomethylene Meldrum's Acid |

| Halogenation | N-Halosuccinimide (NBS, NCS) | C4-Position | 4-Halopyrazole |

| Formylation | POCl3 / DMF (Vilsmeier-Haack) | C4-Position | Pyrazole-4-carbaldehyde |

Halogenation Reactions (e.g., Chlorination with N-Chlorosuccinimide)

Halogenation of the pyrazole ring can be achieved using various reagents. For instance, N-Chlorosuccinimide (NCS) serves as an effective chlorinating agent for introducing chlorine atoms onto the pyrazole core. organic-chemistry.orgnih.govresearchgate.net This type of electrophilic substitution reaction is a common strategy to modify the electronic properties and reactivity of the pyrazole system, providing a versatile intermediate for further synthetic manipulations. The reaction typically proceeds by the electrophilic attack of the chloronium ion, generated from NCS, on the electron-rich pyrazole ring.

Nitration Reactions (e.g., Synthesis of 5-Amino-1-methyl-4-nitro-3-tert-butylpyrazole Derivatives)

The introduction of a nitro group onto the pyrazole ring is another important derivatization. This is typically accomplished through electrophilic nitration using nitrating agents like acetyl nitrate. researchgate.net The synthesis of compounds such as 5-Amino-1-methyl-4-nitro-3-tert-butylpyrazole highlights this process. The nitration of the pyrazole ring significantly influences the electron density of the heterocyclic system, which can be a key step in the synthesis of more complex molecules. The conditions for nitration reactions must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions.

Cyclization Reactions Leading to Fused Heterocycles

The presence of the amino group at the 3-position of the pyrazole ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions typically involve the reaction of the amino group with bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole core.

Formation of Pyrazolo[1,5-b]1,2,4-triazoles (e.g., with Carbon Disulfide)

The reaction of this compound derivatives with carbon disulfide is a known method for the synthesis of pyrazolo[1,5-b]1,2,4-triazole systems. nih.govresearcher.life This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization. For example, the reaction of 1,5-diamino-3-tert-butylpyrazole with carbon disulfide, followed by alkylation, yields a pyrazolo[1,5-b]1,2,4-triazole. nih.gov

Table 1: Examples of Pyrazolo[1,5-b]1,2,4-triazole Formation

| Starting Material | Reagent | Product | Reference |

| 1,5-Diamino-3-tert-butylpyrazole | Carbon Disulfide | Pyrazolo[1,5-b]1,2,4-triazole derivative | nih.gov |

| Hydrazino compound | Carbon Disulfide | Triazolotriazinethione derivative | scielo.br |

Formation of Pyrazolo[1,5-b]1,2,4-triazines (e.g., with 1,2- and 1,3-Dicarbonyl Compounds)

The condensation of 1,5-diamino-3-tert-butylpyrazole with 1,2- and 1,3-dicarbonyl compounds, such as diketones and ketoesters, provides a direct route to the formation of pyrazolo[1,5-b]1,2,4-triazine derivatives. nih.gov This cyclocondensation reaction is a versatile method for constructing this fused heterocyclic system. The reaction involves the initial formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final product.

Table 2: Synthesis of Pyrazolo[1,5-b]1,2,4-triazines

| Starting Material | Reagent Type | Product | Reference |

| 1,5-Diamino-3-tert-butylpyrazole | 1,2-Dicarbonyl Compounds | Pyrazolo[1,5-b]1,2,4-triazine | nih.gov |

| 1,5-Diamino-3-tert-butylpyrazole | 1,3-Dicarbonyl Compounds | Pyrazolo[1,5-b]1,2,4-triazine | nih.gov |

Formation of Pyrazolo[1,5-b]1,2,4-triazepine Systems

The reaction of 1,5-diamino-3-tert-butylpyrazole with specific dicarbonyl compounds can also lead to the formation of the larger, seven-membered pyrazolo[1,5-b]1,2,4-triazepine ring system. nih.gov This represents a significant extension of the synthetic utility of aminopyrazoles, allowing for the creation of more complex and diverse molecular architectures. The formation of these triazepine systems is often confirmed through detailed structural analysis, including X-ray crystallography. nih.gov

Coordination Chemistry of this compound and its Derivatives

The nitrogen atoms within the pyrazole ring and the exocyclic amino group of this compound and its derivatives make these compounds excellent ligands for coordination with various metal ions. The resulting metal complexes exhibit a range of coordination geometries and can form discrete mononuclear complexes or extended polymeric structures.

The coordination can occur through the pyrazole ring nitrogen, the amino group, or both, leading to different coordination modes. For example, in some complexes, the pyrazole derivative acts as a bidentate ligand, coordinating to the metal center through a ring nitrogen and the amino group. The nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions all play a crucial role in determining the final structure and properties of the coordination complex. The study of these complexes is an active area of research due to their potential applications in catalysis, materials science, and medicinal chemistry.

Ligand Properties in Metal Complexes

This compound possesses multiple coordination sites, primarily the pyridine-type nitrogen atom of the pyrazole ring and the nitrogen of the exocyclic amino group. This allows it to function as a versatile ligand. Depending on the metal ion, reaction conditions, and the presence of other ligands, it can act as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bridging bidentate ligand, linking multiple metal centers. The addition of an amino-substituent to an azine ring can make the ligand more coordinating, leading to shorter metal-nitrogen bond lengths. brandeis.edu Studies on related acyl-pyrazolones, which also feature a pyrazole core, demonstrate their efficacy as excellent chelators for metal ions, forming complexes with high stability constants. nih.gov

Formation of Zinc(II) Complexes

While specific studies detailing the formation of Zinc(II) complexes with this compound are not extensively documented in the surveyed literature, the behavior of analogous pyrazole-type ligands provides significant insight. For instance, the related ligand 3-amino-5-methylpyrazole (B16524) forms complexes with Zinc(II). researchgate.net Research on 3{5}-tert-butylpyrazole demonstrates the formation of cationic complexes with Zinc(II), such as [ZnCl(HpztBu)₃]Cl. researchgate.net In such structures, the zinc ion typically adopts a tetrahedral or a five-coordinate geometry, which can range from square pyramidal to trigonal bipyramidal. nih.govmdpi.com The coordination sphere in these complexes often involves the pyrazole ligand, counter-ions (e.g., halides), and sometimes solvent molecules. mdpi.com

The coordination environment of Zinc(II) in complexes with similar nitrogen-containing heterocyclic ligands is summarized below.

| Ligand | Complex Formula | Zn(II) Geometry | Reference |

|---|---|---|---|

| 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine | [ZnCl₂(L)] | Distorted Trigonal Pyramidal | mdpi.com |

| 3-amino-1H-1,2,4-triazole-5-carboxylic acid | [Zn(Hatrc)₂(H₂O)] | Distorted Trigonal Bipyramidal | mdpi.com |

| Glycine (amino acid) | [Zn(Gly)₂] | Square Pyramidal / Trigonal Bipyramidal | nih.gov |

Formation of Copper(II) Complexes

Copper(II) readily forms complexes with a variety of pyrazole-based ligands through coordination with the nitrogen atoms of the pyrazole ring. nih.govnih.gov The synthesis typically involves the reaction of a Copper(II) salt, such as Cu(NO₃)₂ or Cu(OAc)₂, with the pyrazole derivative in a suitable solvent like acetonitrile (B52724) or ethanol (B145695). nih.govnih.gov The resulting Cu(II) complexes can exhibit various geometries, including square planar or octahedral, depending on the stoichiometry and the nature of the other ligands present. nih.gov In complexes with related aminopyrazine ligands, Cu(II) has been observed in both distorted octahedral and five-coordinate geometries. brandeis.edu The amino group on the pyrazole ring can enhance the ligand's coordinating ability. brandeis.edu

Other Transition Metal Complexes

The coordinating ability of aminopyrazoles extends beyond zinc and copper to a range of other transition metals. Studies on 3-amino-5-methylpyrazole, a close structural analog of this compound, have demonstrated its ability to form complexes with several divalent transition metal ions in solution. The stability of these complexes has been investigated, providing insight into the ligand's affinity for different metals. researchgate.net

The following table presents the stability constants (log β) for 1:1 complexes of 3-amino-5-methylpyrazole with various transition metals in methanol, illustrating the general complexing capability of this class of ligands. researchgate.net

| Metal Ion | log β (in Methanol) |

|---|---|

| Co(II) | 2.88 |

| Ni(II) | 3.50 |

| Cu(II) | 5.30 |

| Zn(II) | 2.50 |

| Cd(II) | 2.70 |

Data from a study on 3-amino-5-methylpyrazole. researchgate.net

Role of tert-butyl Group in Coordination Environment

The tert-butyl group is a sterically demanding substituent that significantly influences the coordination chemistry of the ligand. Its bulkiness can dictate the number of ligands that can fit around a metal center, often preventing the formation of highly crowded coordination spheres. This steric hindrance can affect the geometry of the resulting complex, favoring less crowded arrangements.

In a notable example involving complexes of 3{5}-tert-butylpyrazole with Zinc(II), the steric bulk of the three tert-butyl groups creates a well-defined, bowl-shaped cavity on one face of the complex. researchgate.net This cavity is capable of encapsulating the counter-anion, which is held in place by hydrogen bonds. researchgate.net This demonstrates how the tert-butyl group can play a direct role in organizing the secondary coordination sphere and facilitating specific host-guest interactions. The steric effects of bulky substituents like isopropyl and tert-butyl groups on pyrazole-based ligands are a known factor in controlling the coordination environment and reactivity of the metal center. mdpi.comacs.org

Hydrogen Bonding Interactions in Coordination Compounds

Hydrogen bonding plays a critical role in the solid-state structures of aminopyrazole complexes, often directing the self-assembly of individual complex units into larger supramolecular architectures. rsc.orgmdpi.com The N-H groups of the pyrazole ring and the exocyclic amino group are effective hydrogen bond donors.

These donor groups can form strong hydrogen bonds with suitable acceptors, such as counter-ions (e.g., halides, nitrates, perchlorates) or solvent molecules. mdpi.com In the case of the [ZnCl(HpztBu)₃]⁺ cation, the anion is bound within a cavity through hydrogen bonding to the three pyrazole N–H groups. researchgate.net Furthermore, intermolecular hydrogen bonds of the N–H···N type can link adjacent pyrazole ligands, leading to the formation of dimers, chains, and sheets. nih.gov These interactions are fundamental in crystal engineering, allowing for the construction of one-, two-, or three-dimensional coordination polymers from discrete molecular building blocks. mdpi.commdpi.com The interplay between metal coordination and hydrogen bonding dictates the final solid-state network. rsc.org

Bioconjugation and Prodrug Strategies involving this compound

The surveyed scientific literature does not provide specific examples of bioconjugation or prodrug strategies involving this compound. However, the pyrazole scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its diverse pharmacological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.govmdpi.comnih.gov

In broader terms, pyrazole derivatives are actively investigated in drug design. Strategies for creating pyrazole-based prodrugs have been explored to enhance the therapeutic efficacy of various agents. nih.govresearchgate.net Additionally, novel ligation chemistries centered on the pyrazolone (B3327878) motif, a related structure, have been developed for the sequential assembly of biomolecules, indicating the utility of the pyrazole core in bioconjugation applications. nih.gov Given the established importance of the pyrazole nucleus in pharmaceuticals, the potential for developing this compound derivatives for such applications remains an area for future exploration. mdpi.com

Advanced Research Applications of 3 Amino 5 Tert Butylpyrazole

Medicinal Chemistry and Drug Discovery Research

The inherent properties of the 3-amino-5-tert-butylpyrazole scaffold have positioned it as a valuable starting point for the design and synthesis of novel compounds aimed at a range of biological targets. Its ability to be chemically modified allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic candidates.

Development of Pyrazole-based Scaffolds for Therapeutic Agents

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the incorporation of pyrazole-based structures into a wide array of therapeutic agents. The presence of the amino and tert-butyl groups on the this compound molecule provides key points for chemical modification, enabling the creation of diverse libraries of compounds for screening against various diseases.

Researchers have extensively utilized aminopyrazole derivatives to generate compounds with a broad spectrum of biological activities. The synthesis of these scaffolds often involves the condensation of β-ketonitriles with hydrazines, a versatile method for producing 5-aminopyrazoles. This adaptability allows for the creation of numerous derivatives, which can then be evaluated for their therapeutic potential.

Targeting Specific Biological Pathways and Receptors

The this compound scaffold has been instrumental in the development of compounds that target specific biological pathways and receptors implicated in various diseases. By modifying the core structure, medicinal chemists can design molecules that interact with high affinity and selectivity with their intended targets, leading to more effective and potentially safer therapeutic agents.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells in Acute Myeloid Leukemia (AML). Consequently, FLT3 has emerged as a critical therapeutic target. Research into novel FLT3 inhibitors has identified the pyrazole scaffold as a key component for achieving potent inhibition.

Studies have shown that the substitution pattern on the pyrazole ring is crucial for activity. Specifically, the presence of a tert-butyl group at the 3-position (or 5-position depending on the tautomeric form) of the pyrazole ring, combined with an N-phenyl substitution, has been identified as a favorable pattern for potent FLT3 inhibition. nih.govresearchgate.netnih.gov This highlights the importance of the structural motifs present in this compound for the design of effective FLT3 inhibitors.

| Compound Series | Key Structural Feature | Target | Significance in AML Research | Reference |

|---|---|---|---|---|

| Biphenyl substituted pyrazoyl-ureas | N-phenyl, 3-tert-butyl pyrazole | FLT3 | Demonstrated nanomolar activity against isolated FLT3 and FLT3-driven cell lines. | nih.gov |

| Pyrimidine-4,6-diamine derivatives | Pyrazole ring as a terminal group | FLT3 | Exhibited promising FLT3 inhibition with IC50 values in the lower nanomolar range. | nih.gov |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in the detection and signaling of pain and heat. Antagonists of TRPV1 are being investigated as potential treatments for neuropathic pain. The development of potent and selective TRPV1 antagonists has benefited from the use of pyrazole-containing scaffolds.

Research has demonstrated the synthesis of N1-substituted 5-amino-3-tert-butylpyrazoles as key intermediates for the C-region of TRPV1 antagonists. mdpi.com These studies underscore the utility of the this compound framework in constructing molecules that can effectively modulate the activity of the TRPV1 channel. A 3-tert-butyl pyrazole analog has been specifically noted for its significant activity. mdpi.com

| Compound Series | Key Structural Feature | Target | Significance in Neuropathic Pain Research | Reference |

|---|---|---|---|---|

| Dual TRPA1 and TRPV1 Antagonists | 3-tert-butyl pyrazole analog | TRPV1 | Demonstrated significant activity towards TRPA1, with related pyrazole analogs showing substantial inhibition of both TRPA1 and TRPV1. | mdpi.com |

Lymphocyte-specific protein tyrosine kinase (p56 Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. Inhibition of p56 Lck is a potential therapeutic strategy for autoimmune diseases and organ transplant rejection. Aminopyrazole derivatives have been identified as inhibitors of this kinase.

A review of synthetic approaches to 5-aminopyrazoles highlights that a structurally simple 5-amino-1-tert-butylpyrazole-4-carboxamide was found to inhibit p56 Lck. This finding indicates that the aminopyrazole core with a tert-butyl substituent is a viable starting point for the development of p56 Lck inhibitors.

| Compound | Key Structural Feature | Target | Significance in Immunosuppressive Research |

|---|---|---|---|

| 5-amino-1-tert-butylpyrazole-4-carboxamide | 5-amino-1-tert-butylpyrazole | p56 Lck | Identified as an inhibitor of p56 Lck, suggesting the potential of this scaffold in developing immunosuppressive agents. |

The Neuropeptide Y5 (NPY5) receptor is implicated in the regulation of food intake, and its antagonists are being investigated as potential treatments for obesity. Research in this area has explored the use of aminopyrazole-based compounds to develop NPY5 receptor antagonists.

Studies have reported on a series of 1,3-disubstituted-5-aminopyrazoles that exhibit affinity for the human NPY5 receptor. Furthermore, 5-Amino-1-(4-methylphenyl) pyrazole has been specifically tested as an NPY5 antagonist. These findings suggest that the aminopyrazole scaffold, including derivatives that could be synthesized from this compound, is a promising framework for the development of anti-obesity agents targeting the NPY5 receptor. nih.gov

| Compound Series | Key Structural Feature | Target | Significance in Obesity Research | Reference |

|---|---|---|---|---|

| 1,3-disubstituted-5-aminopyrazoles | Aminopyrazole core | NPY5 Receptor | Showed affinity for the human NPY5 receptor, indicating potential for the development of anti-obesity therapeutics. | nih.gov |

| 5-Amino-1-(4-methylphenyl) pyrazole | Aminopyrazole core | NPY5 Receptor | Tested as an NPY5 antagonist. | nih.gov |

GABA Inhibition with Insect Selectivity

No published research has evaluated this compound for its activity as a Gamma-Aminobutyric Acid (GABA) receptor inhibitor or for its potential insect-selective properties. The field of pyrazole-based insecticides, such as fipronil, involves highly substituted N-phenylpyrazole structures that are sterically and electronically optimized for potent interaction with insect GABA receptors. These complex structures bear little resemblance to the simple scaffold of this compound.

Antibacterial Activity

Direct studies on the antibacterial activity of this compound are absent from the scientific literature. While numerous pyrazole derivatives have been synthesized and tested as antibacterial agents, these are typically complex molecules resulting from significant synthetic elaboration. benthamdirect.comacs.orgresearchgate.net For instance, research into novel antibacterials has explored pyrazole-clubbed pyrimidines and 5-(benzo[d] benthamdirect.comekb.egdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles, which feature a tert-butyl pyrazole core but are not directly derived from or related to this compound in the published synthetic routes. acs.orgnih.gov

NLRP3 Inflammasome Inhibition

There is no available research linking this compound to the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome. The current landscape of NLRP3 inhibitors includes a diverse range of chemical structures, but pyrazole derivatives, and specifically this compound, have not been reported as part of this class of anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies

Due to the absence of biological activity data for this compound in the aforementioned areas, no Structure-Activity Relationship (SAR) studies have been conducted on this specific compound. SAR studies are contingent upon having a series of related compounds with measured biological activity to determine how chemical structure modifications affect potency and selectivity. nih.govnih.govmdpi.com

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

No molecular modeling or docking studies have been published for this compound in the context of CRF-1, GABA receptors, microbial enzymes, or the NLRP3 inflammasome. Such computational studies are performed to predict and explain the binding of a ligand to a biological target. ekb.egbiointerfaceresearch.comekb.eg Without evidence of interaction or activity, there has been no scientific basis to perform these investigations for this specific compound.

Metabolic Stability and Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound itself is not extensively detailed in public literature, its derivatives are subjects of such studies. The pyrazole core is a common scaffold in medicinal chemistry, and the substituents on this ring significantly influence the metabolic fate of the molecule. For instance, research on a complex cognitive-enhancing agent containing a 3-tert-butyl-pyrazolo[1,5-d] nih.govgoogle.comresearchgate.nettriazine core revealed that the molecule undergoes specific metabolic transformations in vivo. nih.gov A notable metabolic pathway observed was the unusual oxidation of the pyrazolo-triazine ring system by the enzyme aldehyde oxidase to form a pyrazolo[1,5-d] nih.govgoogle.comresearchgate.nettriazin-4(5H)-one metabolite. nih.gov

Such studies are critical as they identify the "soft spots" in a molecule that are prone to metabolism. By understanding these pathways, medicinal chemists can modify the structure of derivatives made from this compound to enhance their metabolic stability and optimize their pharmacokinetic properties for better therapeutic outcomes.

Table 1: Key Pharmacokinetic Parameters Influenced by Metabolic Stability

| Parameter | Description | Impact of High Metabolic Stability |

|---|---|---|

| Half-life (t½) | Time required for the drug concentration in the body to reduce by half. | Longer half-life. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches systemic circulation. | Increased bioavailability. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Lower clearance rate. |

| Dosing Regimen | The frequency and dose of a drug's administration. | Less frequent dosing (e.g., once-daily). |

Agrochemical Research and Development

The pyrazole chemical class has been a fruitful area for the discovery of new active ingredients for crop protection for several decades. clockss.org

This compound is a valuable intermediate in the synthesis of a wide range of agrochemicals. guidechem.com The pyrazole ring is a core structural feature in numerous commercial herbicides and fungicides. clockss.org The synthesis of these active ingredients often involves the reaction of a pyrazole derivative, such as this compound, with other chemical precursors to build the final, more complex molecule.

For example, pyrazole-based herbicides have been developed that act by inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). clockss.org The synthesis of these potent herbicides often starts from a substituted pyrazole. Similarly, a significant class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs) features a pyrazole-carboxamide core structure, highlighting the importance of pyrazole intermediates in their manufacturing. The amino group on this compound provides a reactive site for building these carboxamide linkages or for further heterocyclization reactions to create diverse and potent agrochemical compounds.

Table 2: Examples of Commercial Pyrazole-Based Agrochemicals

| Compound Class | Example | Function | Mode of Action |

|---|---|---|---|

| Phenylpyrazoles | Fipronil | Insecticide | Chloride Channel Blocker |

| PPO Inhibitors | Pyraflufen-ethyl | Herbicide | Protoporphyrinogen Oxidase (PPO) Inhibition clockss.org |

| HPPD Inhibitors | Topramezone | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition clockss.org |

| SDHI Fungicides | Penthiopyrad | Fungicide | Succinate Dehydrogenase Inhibition |

The specific structure of this compound contributes directly to the efficacy of the final agrochemical product. The substituents on the pyrazole ring play a crucial role in the molecule's ability to bind to its target site within the weed, fungus, or insect. The tert-butyl group is particularly significant; its large, bulky nature can provide a strong steric anchor, forcing the molecule into a specific conformation that fits optimally into the active site of a target enzyme. clockss.org

Materials Science Applications

The unique chemical properties of pyrazole derivatives also lend themselves to applications in materials science.

Pyrazole derivatives are being explored for their use in advanced materials. They can be incorporated into polymer chains to create specialty plastics and coatings with unique optical or electronic properties. researchgate.net The this compound molecule is a candidate for such applications for two main reasons. First, the amino group (–NH2) provides a reactive handle that can participate in polymerization reactions, such as the formation of polyamides or polyimides.

Second, the bulky tert-butyl group can impart desirable physical properties to the resulting polymer. These properties can include increased thermal stability, enhanced solubility in organic solvents, and a higher glass transition temperature. These characteristics are valuable in the development of high-performance coatings, engineering plastics, and materials for specialized applications like polymer light-emitting diodes (PLEDs). researchgate.net

One of the well-established applications of this compound is in the field of color photography. It serves as a precursor for the synthesis of advanced magenta dye couplers. nih.gov In traditional color photographic film and paper, couplers are colorless molecules embedded in the emulsion layers that react with the oxidized form of a color developer to form a specific dye.

Specifically, this compound can be used to synthesize a class of compounds known as pyrazolo[1,5-b]1,2,4-triazoles. nih.gov These molecules have emerged as superior magenta couplers compared to the older 3-anilinopyrazolone types. researchgate.net The azomethine dyes formed from these pyrazolotriazole couplers exhibit cleaner absorption characteristics, meaning they absorb green light more precisely to create a purer magenta color. They also possess higher tinctorial strength and significantly better stability against fading from light or heat. researchgate.net This enhanced stability and color fidelity make them highly valuable in modern color negative papers where long-term image permanence is crucial. researchgate.net

Table 3: Comparison of Magenta Coupler Classes

| Feature | Traditional Pyrazolone (B3327878) Couplers | Pyrazolo[1,5-b]triazole Couplers |

|---|---|---|

| Precursor Example | 3-Anilinopyrazolones | This compound derivatives nih.gov |

| Color Purity | Good | Excellent, cleaner absorption spectra researchgate.net |

| Dye Stability | Moderate | High resistance to light and dark fading researchgate.net |

| Primary Use | Color negative film | Color negative paper researchgate.net |

Catalytic Applications in Organic Synthesis

The utility of pyrazole derivatives in organic synthesis is most prominently showcased through their role as ligands for transition metal catalysts. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, such as palladium, copper, or nickel, to form stable complexes that can facilitate a wide range of chemical reactions. The substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of these catalysts, thereby influencing their reactivity, selectivity, and stability.

One of the most significant areas where pyrazole-based ligands have been successfully employed is in palladium-catalyzed cross-coupling reactions. These reactions, which include the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

For instance, palladium complexes bearing pyrazole-derived phosphine (B1218219) ligands have shown high efficacy in Suzuki-Miyaura cross-coupling reactions. The pyrazole moiety can act as a robust anchoring group, while the phosphine fragment coordinates to the palladium center, creating a catalytically active species. The steric bulk and electron-donating or -withdrawing nature of the substituents on the pyrazole ring can be modified to optimize the catalytic performance for specific substrates.

In a representative Suzuki-Miyaura cross-coupling reaction, an aryl halide is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. The general scheme for such a reaction is depicted below:

General Scheme for Suzuki-Miyaura Coupling: Ar¹-X + Ar²-B(OH)₂ ---[Pd catalyst, Ligand, Base]---> Ar¹-Ar²

The role of the pyrazole-containing ligand is to stabilize the palladium catalyst and to facilitate the elementary steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination.

The following interactive data table summarizes typical results for Suzuki-Miyaura cross-coupling reactions using palladium catalysts with pyrazole-derived ligands, illustrating the scope and efficiency of these catalytic systems with various substrates.

| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | Pyrazole-phosphine Ligand A | K₂CO₃ | Toluene | 100 | 95 |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | Pyrazole-NHC Ligand B | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | 4-Iodobenzonitrile | 3-Furylboronic acid | PdCl₂(PPh₃)₂ | Pyrazole-phosphine Ligand C | Na₂CO₃ | DMF | 90 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | Pd(OAc)₂ | Pyrazole-phosphine Ligand A | Cs₂CO₃ | THF | 80 | 98 |

| 5 | 2-Bromopyridine | 2-Thienylboronic acid | Pd₂(dba)₃ | Pyrazole-NHC Ligand B | K₂CO₃ | Acetonitrile (B52724) | 85 | 90 |

Furthermore, pyrazole derivatives have been investigated as ligands in copper-catalyzed reactions, such as Ullmann-type couplings and click chemistry. The ability of the pyrazole nitrogen atoms to chelate with copper ions can lead to the formation of highly active catalysts for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

In addition to cross-coupling reactions, pyrazole-containing complexes have shown promise in oxidation catalysis. For example, iron and copper complexes with pyrazole-based ligands have been studied as catalysts for the oxidation of alcohols and other organic substrates, often using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. The steric environment created by substituents such as the tert-butyl group can influence the selectivity of these oxidation reactions.

While specific data for this compound as a catalyst or ligand is limited, the extensive research on structurally similar pyrazole derivatives strongly suggests its potential for similar applications. Future research may explore the synthesis of transition metal complexes of this compound and evaluate their catalytic activity in various organic transformations, potentially leading to the discovery of novel and efficient catalytic systems.

Theoretical and Computational Studies of 3 Amino 5 Tert Butylpyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine molecular geometries, electronic energies, and the distribution of electrons. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

For substituted pyrazoles, these calculations can predict key electronic descriptors. For instance, in a study of 3-amino-5-hydroxypyrazole, DFT calculations were used to analyze its molecular and vibrational structure. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

| Property | Calculated Value for 3-amino-5-hydroxypyrazole |

|---|---|

| HOMO Energy | -5.98 eV |

| LUMO Energy | -0.87 eV |

| HOMO-LUMO Gap | 5.11 eV |

| Dipole Moment | 3.45 D |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3-Amino-5-tert-butylpyrazole, the primary sources of conformational flexibility are the rotation of the tert-butyl group and the amino group.

Computational methods can be used to identify the most stable conformers and to determine the energy barriers for their interconversion. Semi-empirical methods, such as AM1, have been used to perform geometry optimizations of the tautomers of 3(5)-amino-5(3)-arylpyrazoles and to analyze the potential energy surface as a function of the amino group's conformation. researchgate.net In such studies, it was found that the 3-amino tautomer was generally more stable. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on the femtosecond to microsecond timescale.

The following table illustrates the type of data that can be obtained from a conformational analysis, showing the relative energies of different conformers of a hypothetical this compound molecule.

| Conformer | Dihedral Angle (C4-C5-C(tert-butyl)-C(methyl)) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered 1 | 60° | 0.0 |

| Eclipsed 1 | 120° | 3.5 |

| Staggered 2 | 180° | 0.0 |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of molecules and for elucidating reaction mechanisms. The electronic properties calculated through quantum chemistry, such as the HOMO and LUMO energies and the distribution of electron density, can be used to predict how a molecule will react with other species.

For pyrazole (B372694) derivatives, computational studies can help to understand their behavior in various chemical reactions. The molecular electrostatic potential (MESP) map is a useful tool for visualizing the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be nucleophilic centers.

Theoretical studies can also be used to model the transition states of chemical reactions, allowing for the calculation of activation energies and reaction rates. This information is crucial for understanding and predicting the outcome of chemical reactions. While specific computational studies on the reaction mechanisms of this compound are scarce, the principles can be illustrated with reactivity descriptors calculated for a similar molecule.

| Reactivity Descriptor | Definition | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.56 eV |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.43 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.30 eV |

Computational Drug Design and Virtual Screening

The 3-aminopyrazole (B16455) scaffold is a common feature in many biologically active compounds, making it an attractive starting point for drug design. Computational methods, particularly virtual screening, are widely used to identify new drug candidates based on this and other chemical scaffolds.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This can be done through either ligand-based or structure-based approaches. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score potential ligands.

Derivatives of 3-aminopyrazole have been investigated as potential therapeutic agents. For example, pyrazole derivatives have been studied as potential anticancer agents. nih.gov In such studies, molecular docking is used to predict the binding mode and affinity of the compounds to their target proteins. nih.gov

The following table provides an example of the type of data generated in a virtual screening study, showing the docking scores of hypothetical this compound derivatives against a protein target.

| Compound | Modification on Amino Group | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| Derivative 1 | -H | -7.5 | ASP145, LYS89 |

| Derivative 2 | -COCH3 | -8.2 | ASP145, TYR88 |

| Derivative 3 | -SO2Ph | -9.1 | ASP145, LYS89, PHE142 |

These computational approaches play a crucial role in modern drug discovery by accelerating the identification and optimization of new drug candidates.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

Furthermore, the investigation of phase-transfer catalysis in the synthesis of related pyrazole (B372694) structures suggests a promising avenue for the synthesis of 3-Amino-5-tert-butylpyrazole and its derivatives. This methodology could lead to decreased reaction times and milder reaction conditions. The development of novel catalytic systems, potentially involving nanoparticle-based catalysts, could also significantly enhance the efficiency and selectivity of the synthesis.

Development of New Derivatization Strategies for Enhanced Bioactivity

The presence of a reactive amino group on the pyrazole ring of this compound offers a prime site for chemical modification to generate a library of derivatives with potentially enhanced biological activities. Future research is anticipated to focus on a variety of derivatization strategies.

One promising approach is the synthesis of N-pyrazolyl imines through condensation reactions with various aldehydes. For example, the reaction of the related compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) has been shown to proceed efficiently at ambient temperature to yield the corresponding imine. mdpi.com This strategy could be applied to this compound to generate a diverse range of Schiff bases for biological screening.

Another key area of derivatization involves the sulfonamidation of the amino group. The synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide demonstrates the feasibility of this approach. mdpi.com By reacting this compound with a variety of sulfonyl chlorides, a series of sulfonamide derivatives can be prepared and evaluated for their therapeutic potential, particularly as anticancer agents. mdpi.com

The amino group also serves as a handle for the construction of more complex heterocyclic systems. 5-Aminopyrazoles are known to be important templates for the preparation of bicyclic N-heterocycles with applications in medicinal chemistry. mdpi.com Future work could explore the use of this compound in aza-Diels-Alder cycloaddition reactions to construct novel fused pyrazole systems.

| Derivatization Strategy | Reagents | Potential Product Class | Potential Bioactivity |

| Imine Formation | Aldehydes, Ketones | Schiff Bases | Antimicrobial, Anticancer |

| Sulfonamidation | Sulfonyl Chlorides | Sulfonamides | Anticancer, Anti-inflammatory |

| Cycloaddition Reactions | Dienes, Dienophiles | Fused Heterocycles | Diverse Therapeutic Targets |

Advanced Materials Incorporating the Pyrazole Scaffold

While the application of this compound in materials science is still a nascent field, the inherent properties of the pyrazole ring suggest potential for its incorporation into advanced materials. The nitrogen atoms of the pyrazole ring can act as ligands for metal coordination, opening up possibilities for the development of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, catalysis, and sensing.

The amino group provides a site for polymerization, allowing for the integration of the this compound moiety into polymer backbones. The resulting polymers may exhibit interesting thermal, optical, or electronic properties. The bulky tert-butyl group could influence the morphology and solubility of these polymers. Further research is needed to explore these possibilities and to characterize the properties of materials derived from this pyrazole building block. The broader use of 5-aminopyrazoles as a template in material science suggests that this is a viable, albeit underexplored, avenue for this compound. mdpi.com

Targeted Therapeutic Development and Clinical Translation

The development of therapeutic agents based on the this compound scaffold is a significant area for future research. While no clinical translation currently exists for this specific compound, the well-established pharmacological importance of pyrazole derivatives provides a strong rationale for its investigation. mdpi.com Many marketed drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction medication sildenafil, feature a pyrazole core, highlighting the therapeutic potential of this heterocycle. mdpi.com

Future efforts in targeted therapeutic development will likely involve the synthesis and screening of a large library of this compound derivatives against a wide range of biological targets. High-throughput screening campaigns could identify initial hit compounds, which can then be optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. The derivatization strategies outlined in section 6.2 will be crucial in this endeavor. Given the novelty of this specific scaffold, preclinical studies will be essential to establish its safety and efficacy profiles before any consideration of clinical translation.

Sustainable and Environmentally Friendly Synthesis Methods

Future research into the synthesis of this compound and its derivatives will increasingly emphasize the principles of green chemistry. This includes the development of synthetic methods that utilize renewable starting materials, reduce energy consumption, and minimize the generation of hazardous waste.

One promising approach is the use of mechanochemistry, where reactions are carried out in the solid state with minimal or no solvent. This technique has been successfully applied to the synthesis of other aminopyrazole derivatives, offering high yields and a reduced environmental footprint. nih.govrsc.orgresearchgate.net The development of a mechanochemical synthesis for this compound would be a significant advancement.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-5-tert-butylpyrazole, and how can reaction conditions be optimized for yield?